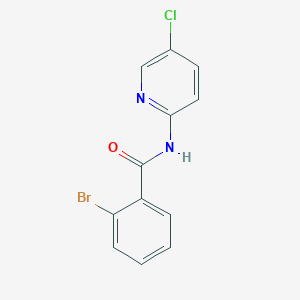

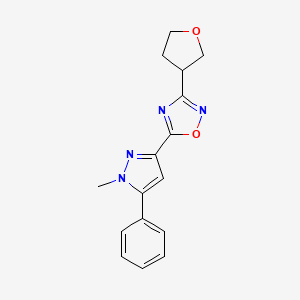

![molecular formula C13H15F3N4 B5518244 N,N-二甲基-1-{3-[5-(三氟甲基)-1H-1,2,4-三唑-3-基]苯基}乙胺](/img/structure/B5518244.png)

N,N-二甲基-1-{3-[5-(三氟甲基)-1H-1,2,4-三唑-3-基]苯基}乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives, including N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine, often involves Click Chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is renowned for its efficiency, providing a straightforward route to 1,2,3-triazoles with excellent regioselectivity and yields under mild conditions. The synthesis can be tailored to incorporate various functional groups, allowing for the creation of a wide array of triazole derivatives with desired properties (Tiwari et al., 2023).

Molecular Structure Analysis

Triazole compounds, including the one , are characterized by their unique molecular structure, which includes a triazole ring - a five-membered heterocyclic compound containing three nitrogen atoms. This structure imparts significant stability and a distinct electronic configuration, influencing the compound's reactivity and interactions with biological molecules. The presence of a trifluoromethyl group further enhances these properties by increasing lipophilicity and potentially improving metabolic stability, making these molecules particularly interesting for drug development (Lei et al., 2023).

Chemical Reactions and Properties

Triazole derivatives engage in a variety of chemical reactions, reflecting their versatility as synthetic intermediates. They can act as nucleophiles or electrophiles in reactions, depending on the substituents attached to the triazole ring. The trifluoromethyl group in N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine can significantly influence its chemical reactivity, offering pathways to further functionalize the molecule for various applications (Saini & Dwivedi, 2014).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. The incorporation of a trifluoromethyl group often leads to an increase in lipophilicity, which can significantly affect the compound's solubility and distribution properties, essential for pharmaceutical applications. Understanding these properties is critical for designing compounds with optimal bioavailability and activity (Bakhotmah & Al-Otaibi, 2020).

科学研究应用

互变异构和金属络合

对相关化合物(如2-酰基甲基-2-恶唑啉)的互变异构和金属络合的研究显示了配位化学和金属介导催化的潜力。这些化合物在不同的状态(固体、溶液和气体)中表现出有趣的行为,并与金属形成络合物,表明在材料科学和催化中的应用 (Jones 等,2013)。

三唑的合成和表征

新三取代三唑的合成和表征突出了它们的抗氧化活性。这表明它们在开发具有抗氧化特性的化合物中具有潜在用途,这可能对药物和材料科学产生影响 (Sancak 等,2012)。

神经激肽-1受体拮抗剂

对适合静脉和口服给药的神经激肽-1受体拮抗剂的研究探索了在与呕吐和抑郁的临床疗效相关的临床前试验中具有显着水溶性和疗效的化合物 (Harrison 等,2001)。

抗菌研究

已经合成和表征了与所讨论化学结构相关的化合物,显示出显着的抗菌活性。这强调了它们在开发新的抗菌剂中的潜在应用 (Rajkumar 等,2014)。

新型精神活性物质

通过分析方法在非法产品(包括苯乙胺和哌嗪衍生物)中鉴定出新型精神活性物质 (NPS),表明了解此类化合物的化学性质对于监管和安全目的非常重要 (Uchiyama 等,2015)。

作用机制

The mechanism of action of “N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine” is likely related to its trifluoromethyl group and 1,2,4-triazole ring. Trifluoromethyl-substituted 1,2,4-triazoles have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . For instance, some trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .

未来方向

The future directions for “N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine” and similar compounds could involve further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .

属性

IUPAC Name |

N,N-dimethyl-1-[3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N4/c1-8(20(2)3)9-5-4-6-10(7-9)11-17-12(19-18-11)13(14,15)16/h4-8H,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDRKRXMOHTSQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2=NNC(=N2)C(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5518161.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B5518162.png)

![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5518172.png)

![3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5518182.png)

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)

![5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)